molecular formula C16H17N3O B15017166 N'-[(E)-phenylmethylidene]-2-(3-toluidino)acetohydrazide

N'-[(E)-phenylmethylidene]-2-(3-toluidino)acetohydrazide

Katalognummer: B15017166
Molekulargewicht: 267.33 g/mol
InChI-Schlüssel: PSXYMXBZOCKFAG-WOJGMQOQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E)-phenylmethylidene]-2-(3-toluidino)acetohydrazide is a chemical compound that belongs to the class of hydrazides This compound is characterized by the presence of a phenylmethylidene group attached to an acetohydrazide moiety, which is further substituted with a 3-toluidino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-phenylmethylidene]-2-(3-toluidino)acetohydrazide typically involves a condensation reaction between an appropriate aldehyde and an acetohydrazide derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-phenylmethylidene]-2-(3-toluidino)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(E)-phenylmethylidene]-2-(3-toluidino)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce hydrazines or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

N’-[(E)-phenylmethylidene]-2-(3-toluidino)acetohydrazide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N’-[(E)-phenylmethylidene]-2-(3-toluidino)acetohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

N’-[(E)-phenylmethylidene]-2-(3-toluidino)acetohydrazide can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C16H17N3O

Molekulargewicht

267.33 g/mol

IUPAC-Name

N-[(E)-benzylideneamino]-2-(3-methylanilino)acetamide

InChI

InChI=1S/C16H17N3O/c1-13-6-5-9-15(10-13)17-12-16(20)19-18-11-14-7-3-2-4-8-14/h2-11,17H,12H2,1H3,(H,19,20)/b18-11+

InChI-Schlüssel

PSXYMXBZOCKFAG-WOJGMQOQSA-N

Isomerische SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC=CC=C2

Kanonische SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.